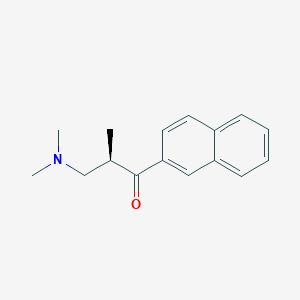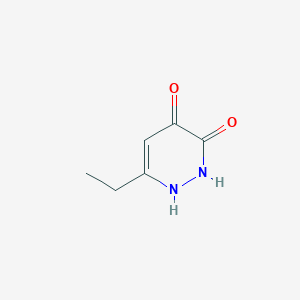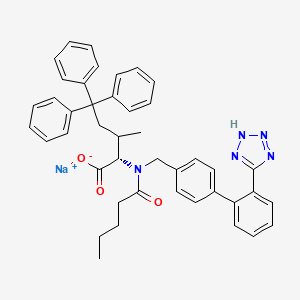
2-Chloro-3-ethyl-7-fluoroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-ethyl-7-fluoroquinoline is a heterocyclic aromatic compound with the molecular formula C₁₁H₉ClFN. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of chlorine, ethyl, and fluorine substituents on the quinoline ring enhances its chemical reactivity and potential for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-ethyl-7-fluoroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-ethyl-7-fluoroquinoline with a chlorinating agent such as thionyl chloride or phosphorus pentachloride . The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure the selective chlorination at the 2-position.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-3-ethyl-7-fluoroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced using appropriate reagents, leading to the formation of quinoline N-oxides or dihydroquinolines.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions with organometallic reagents, such as Suzuki or Heck reactions, to form various substituted quinolines.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Cross-Coupling: Palladium catalysts (Pd/C) with bases like potassium phosphate (K₃PO₄) in solvents such as toluene or ethanol.
Major Products:
- Substituted quinolines
- Quinoline N-oxides
- Dihydroquinolines
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-ethyl-7-fluoroquinoline has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Chloro-3-ethyl-7-fluoroquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit bacterial DNA gyrase or topoisomerase IV, leading to the disruption of DNA replication and cell death . The presence of fluorine enhances its binding affinity and specificity towards these targets .
Vergleich Mit ähnlichen Verbindungen
- 2-Chloro-3-methyl-7-fluoroquinoline
- 2-Chloro-3-ethyl-6-fluoroquinoline
- 2-Chloro-3-ethyl-7-chloroquinoline
Comparison: 2-Chloro-3-ethyl-7-fluoroquinoline is unique due to the specific positioning of its substituents, which influences its chemical reactivity and biological activity. The presence of the ethyl group at the 3-position and the fluorine at the 7-position enhances its potential for specific interactions with biological targets, making it a valuable compound for medicinal chemistry research .
Eigenschaften
CAS-Nummer |
1031928-09-2 |
|---|---|
Molekularformel |
C11H9ClFN |
Molekulargewicht |
209.65 g/mol |
IUPAC-Name |
2-chloro-3-ethyl-7-fluoroquinoline |
InChI |
InChI=1S/C11H9ClFN/c1-2-7-5-8-3-4-9(13)6-10(8)14-11(7)12/h3-6H,2H2,1H3 |
InChI-Schlüssel |
QFDNFIUDIKSSTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(N=C2C=C(C=CC2=C1)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


-](/img/structure/B12639170.png)
![N-(4-chlorobenzyl)-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12639177.png)

![N-[4-(methoxymethyl)cyclohexyl]cycloheptanamine](/img/structure/B12639185.png)

![5,11-dicyclopentyl-13-(2-methoxyphenyl)-8-sulfanylidene-3,5,7,11-tetrazatricyclo[7.3.1.02,7]tridec-2-ene-1,9-dicarbonitrile](/img/structure/B12639215.png)

![4-[3-(Pentadec-8-EN-1-YL)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B12639218.png)




![3-Methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B12639238.png)

